molecular formula C7H3ClINO3 B8577214 2-Iodo-5-nitrobenzoyl chloride

2-Iodo-5-nitrobenzoyl chloride

Cat. No. B8577214
M. Wt: 311.46 g/mol
InChI Key: PDRGDMZJWIYYQQ-UHFFFAOYSA-N
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Patent
US07776922B2

Procedure details

29.30 g (100 mmol) of 2-iodo-5-nitrobenzoic acid are suspended in a mixture of 200 ml of DCM and 1 ml of DMF as solvent. 19.04 g (150 mmol, 1.5 equivalents) of oxalyl chloride are slowly added dropwise at room temperature. The mixture is then stirred at room temperature for two hours and at 30° C. for 30 min. This is followed by evaporation in a rotary evaporator, and the resulting crude product is employed in the following stage.
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
19.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C=O)C>[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([Cl:17])=[O:5]

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.04 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for two hours and at 30° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This is followed by evaporation in a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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